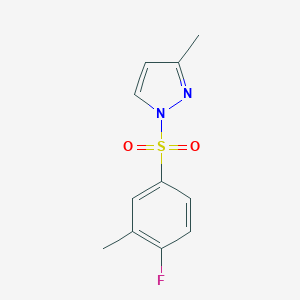
Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a sulfonyl group and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 1-(5-bromo-2-ethoxyphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidine-3-carboxylate: Similar structure but with the carboxylate group at a different position on the piperidine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
915913-33-6 |
|---|---|
Molekularformel |
C16H22ClNO5S |
Molekulargewicht |
375.9g/mol |
IUPAC-Name |
ethyl 1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C16H22ClNO5S/c1-3-22-14-6-5-13(17)11-15(14)24(20,21)18-9-7-12(8-10-18)16(19)23-4-2/h5-6,11-12H,3-4,7-10H2,1-2H3 |
InChI-Schlüssel |
ZTSNCDXGLHSGJH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)OCC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Adamantanyl-1-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B345371.png)
![(2-Adamantanyloxyethyl)[(2,5-dichlorophenyl)sulfonyl]amine](/img/structure/B345375.png)





![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-thienylmethyl)amine](/img/structure/B345392.png)
amine](/img/structure/B345395.png)
![Ethyl 1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B345396.png)


